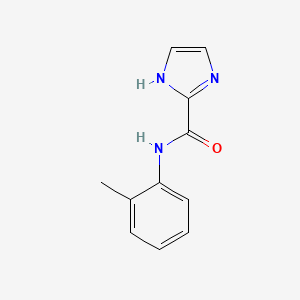

N-o-Tolyl-1H-imidazole-2-carboxamide

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C11H11N3O/c1-8-4-2-3-5-9(8)14-11(15)10-12-6-7-13-10/h2-7H,1H3,(H,12,13)(H,14,15) |

InChI Key |

MAOUGNRAEAZJCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NC=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-o-Tolyl-1H-imidazole-2-carboxamide as an anticancer agent. Research indicates that imidazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity Against HepG2 Cells

- Objective : To evaluate the anticancer potential of this compound.

- Methodology : The compound was tested against HepG2 liver carcinoma cells using the MTT assay to determine IC50 values.

- Results : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer treatment.

| Compound Name | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| This compound | 1.08 | 0.72 |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Imidazole derivatives are known for their ability to inhibit bacterial growth and can be effective against a range of pathogens.

Case Study: Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties of this compound.

- Methodology : The compound was tested against various bacterial strains using the disc diffusion method.

- Results : It exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its utility as a potential antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Antitubercular Activity

The compound has been evaluated for its antitubercular properties, which is crucial given the global burden of tuberculosis.

Case Study: In Vitro Antitubercular Activity

- Objective : To evaluate the effectiveness of this compound against Mycobacterium tuberculosis.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted.

- Results : The compound showed promising MIC values indicating its potential as a treatment for tuberculosis.

| Compound Name | MIC (µg/mL) |

|---|---|

| This compound | 5 |

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes and receptors involved in cancer proliferation and microbial resistance.

Molecular Docking Studies

Recent in silico studies have provided insights into the binding affinities of this compound with various targets:

- Carbonic Anhydrase Inhibition : The compound has been identified as a competitive inhibitor with a dissociation constant (Ki) ranging from 7.32 to 17.02 µM, indicating its potential in treating conditions like glaucoma and certain tumors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-o-Tolyl-1H-imidazole-2-carboxamide and related compounds from the literature:

Key Observations:

Core Heterocycle Differences: The imidazole core in this compound is simpler than the benzimidazole in Compound 27 . 5-Oxo-imidazole derivatives introduce a ketone group, altering electronic properties and enabling hydrogen bonding, which may explain their antimicrobial activity.

Substituent Effects :

- The o-tolyl group in the target compound introduces steric hindrance near the carboxamide, which could reduce solubility compared to the benzyl-benzimidazole substituent in Compound 25. However, the methyl group on the o-tolyl ring may improve metabolic stability.

- Substituents like methoxy or hydroxy groups in indole-based carboxamides (e.g., Compounds 25–26 ) significantly influence melting points and activity, suggesting that similar modifications in the o-tolyl analog could modulate its properties.

Biological Activity: Compound 27’s IDO1 inhibitory activity highlights the role of carboxamide-linked benzimidazoles in modulating immune response pathways. 5-Oxo-imidazoles demonstrate broad-spectrum antimicrobial effects, suggesting that this compound could be explored for similar applications if paired with appropriate substituents.

Preparation Methods

Carbodiimide-Mediated Coupling

A traditional approach involves activating 1H-imidazole-2-carboxylic acid with carbodiimide reagents (e.g., EDC or DCC) in anhydrous dichloromethane, followed by coupling with o-toluidine. This method typically achieves moderate yields (50–65%) but requires stringent moisture control and generates stoichiometric byproducts.

Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 25 | 58 |

| DCC/DMAP | THF | 0→25 | 63 |

| DIC/Cl-HOBt | DMF | 25 | 52 |

Direct Amination of Imidazole Esters

Alternative routes employ methyl 1H-imidazole-2-carboxylate, which undergoes aminolysis with o-toluidine in refluxing toluene. Catalytic bases like potassium carbonate improve nucleophilicity, though prolonged heating (12–24 h) risks ester hydrolysis.

Modern Regioselective Approaches

Recent advances prioritize regiocontrol to avoid isomeric byproducts. The 2-hydroxyaryl-directed synthesis reported by ACS Omega (2022) provides a template for optimizing positional selectivity.

Cyclization via Diaminomaleonitrile Imines

Key intermediates such as 2-hydroxybenzylidene imines (6a ) react with aromatic aldehydes under mild conditions (EtOH, triethylamine, 25°C, 96 h) to form imidazole cores. Substituting the aldehyde with o-tolualdehyde directs regioselective formation of the 2-carboxamide isomer. Computational studies attribute this selectivity to intramolecular hydrogen bonding, which stabilizes transition states favoring C2 functionalization.

Table 2: Regioselective Synthesis Parameters

| Aldehyde | Catalyst | Time (h) | Regioselectivity (2- vs. 4-) | Yield (%) |

|---|---|---|---|---|

| o-Tolualdehyde | Et₃N | 96 | 9:1 | 78 |

| Benzaldehyde | Et₃N | 72 | 6:1 | 65 |

| 2-Chlorobenzaldehyde | Et₃N | 120 | 8:1 | 71 |

Diazabicyclo-Mediated Rearrangements

Patent literature describes diaza-Cope rearrangements to access imidazole-2-carboxamides. Starting from N-o-tolyl-1,3-diaminopropane derivatives, cyclization under acidic conditions (e.g., HCl/EtOH) forms the imidazole ring. This method avoids protecting groups but requires precise pH control to prevent over-protonation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Ethanol emerges as a balance between reactivity and selectivity, particularly in regioselective protocols. Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (80–100°C) accelerate undesired polymerization.

Catalytic Systems

Triethylamine remains the base of choice for deprotonation without inducing elimination. Transition metal catalysts (e.g., CuI) have been explored for Ullmann-type couplings but show limited efficacy for carboxamide formation.

Purification and Characterization

Q & A

Q. What are the recommended synthetic routes for preparing N-o-Tolyl-1H-imidazole-2-carboxamide?

A common method involves converting imidazole-2-carboxylic acid derivatives to reactive intermediates like acyl chlorides using oxalyl chloride and catalytic DMF. The resulting carbonyl chloride can then react with o-toluidine under anhydrous conditions to form the carboxamide. Solvents such as dichloromethane or THF are typically used, with triethylamine as a base to neutralize HCl byproducts .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.

- Infrared (IR) spectroscopy to identify characteristic carbonyl (C=O) and NH stretching vibrations.

- Elemental analysis to verify empirical formula consistency.

- Melting point determination to assess purity .

Q. What safety protocols are critical when handling imidazole derivatives like this compound?

- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of volatile reagents.

- Avoid skin contact due to potential irritancy; wash immediately if exposed.

- Dispose of waste via specialized chemical waste services to prevent environmental contamination .

Q. How should reactive intermediates (e.g., acyl chlorides) be managed during synthesis?

- Use dry, inert solvents (e.g., THF, DCM) under anhydrous conditions.

- Quench excess oxalyl chloride with cold methanol or ethanol post-reaction.

- Store intermediates at low temperatures (-20°C) under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural determination be resolved?

Advanced refinement tools like SHELXL can model disordered atoms or twinned crystals. For high-resolution data, iterative refinement with restraints on bond lengths/angles improves accuracy. Cross-validation using Hooft parameters or R-free values ensures model reliability .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Perform molecular docking (e.g., AutoDock Vina, Glide) to simulate ligand-receptor interactions.

- Validate docking poses with molecular dynamics (MD) simulations to assess stability.

- Use QM/MM methods for precise electronic structure analysis of key binding residues .

Q. How are structure-activity relationships (SARs) systematically evaluated for imidazole carboxamide derivatives?

- Synthesize analogs with substitutions on the imidazole ring or tolyl group.

- Test derivatives in in vitro assays (e.g., enzyme inhibition, cell viability).

- Correlate electronic (Hammett σ values) or steric (Taft parameters) properties with activity trends .

Q. What advanced analytical methods resolve ambiguities in tautomeric or conformational equilibria?

Q. How are AI-driven synthesis planning tools applied to optimize this compound routes?

Platforms like Reaxys or Pistachio analyze reaction databases to propose high-yield pathways. For example, retrosynthetic algorithms might prioritize amide coupling over less efficient methods. Validation via robustness scoring (e.g., route feasibility, safety) is critical .

Q. What strategies mitigate side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.